Methyl 6-bromo-1-hydroxy-2-naphthoate
Description
This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly for molecules requiring regioselective functionalization .
Properties
Molecular Formula |
C12H9BrO3 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 6-bromo-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)10-4-2-7-6-8(13)3-5-9(7)11(10)14/h2-6,14H,1H3 |
InChI Key |
FFFLAVZSEXMRMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-1-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of methyl 1-hydroxy-2-naphthoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 6-bromo-2-naphthoate.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbonyl group formed after oxidation.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products like methyl 1-hydroxy-2-naphthoate, methyl 6-amino-1-hydroxy-2-naphthoate, or methyl 6-thio-1-hydroxy-2-naphthoate.
Oxidation Reactions: Methyl 6-bromo-2-naphthoate.
Reduction Reactions: Methyl 1-hydroxy-2-naphthoate or other reduced derivatives.
Scientific Research Applications
Methyl 6-bromo-1-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1-hydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
A critical distinction lies in the substituent arrangement and functional groups. Below is a comparative analysis of key analogs:
Key Observations :
- Reactivity : Bromine at the 6-position (electron-withdrawing) and hydroxyl at the 1-position (electron-donating) create regioselective reactivity, enabling targeted modifications in synthesis .
- Spectral Signatures : The hydroxyl group would exhibit a broad O-H stretch (~3200–3600 cm⁻¹) in FTIR and a deshielded proton signal in ¹H NMR (δ ~5–8 ppm depending on hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
